molecular formula C11H22N2O2 B7968281 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine

Cat. No.: B7968281
M. Wt: 214.30 g/mol
InChI Key: ZEGUGBZHMDGDJD-UHFFFAOYSA-N
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Description

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl acetate and an appropriate amine in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The reaction is carried out in a solvent like dichloromethane, and the product is purified through standard techniques such as flash chromatography.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine is unique due to its specific structural features, including the pyrrolidine ring and the combination of tert-butyl ester and aminomethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGUGBZHMDGDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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